molecular formula C7H5N3O3 B13677978 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile

1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B13677978
M. Wt: 179.13 g/mol
InChI Key: FAZFIGNKTMIOLL-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the nitro group and the cyano group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile can be synthesized through a multicomponent reaction involving aromatic aldehydes, malononitrile, and N-methyl-1-(methylthio)-2-nitroethenamine. This reaction is typically catalyzed by porcine pancreatic lipase in dimethyl sulfoxide (DMSO) under mild conditions . Another method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The cyano group can also participate in nucleophilic reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and biological properties

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

1-methyl-5-nitro-4-oxopyridine-3-carbonitrile

InChI

InChI=1S/C7H5N3O3/c1-9-3-5(2-8)7(11)6(4-9)10(12)13/h3-4H,1H3

InChI Key

FAZFIGNKTMIOLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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